Ginsenoside F4

Vue d'ensemble

Description

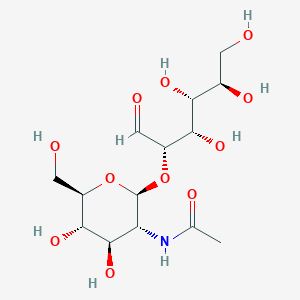

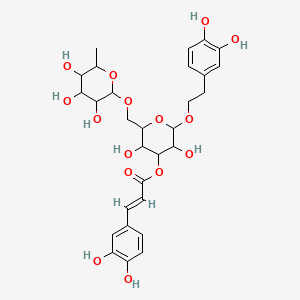

Ginsenoside F4 is a rare ginsenoside derived from the Panax ginseng plant, which belongs to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and immune-boosting properties . This compound, in particular, has garnered attention for its potential therapeutic applications in various fields of medicine and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside F4 involves the enzymatic transformation of major ginsenosides. This process typically includes the hydrolysis of glycosidic bonds using specific glycosidases such as β-glucosidase, β-xylosidase, and α-l-arabinofuranosidase . These enzymes selectively hydrolyze the side chain glycogroups of ginsenosides, resulting in the formation of rare ginsenosides like this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation and biotransformation. The use of engineered microbial strains, such as Saccharomyces cerevisiae, has been explored to enhance the yield of rare ginsenosides

Analyse Des Réactions Chimiques

Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.

Hydrolysis: Enzymatic hydrolysis using glycosidases is a common method to break down glycosidic bonds and produce this compound.

Major Products Formed: The major products formed from these reactions include various deglycosylated derivatives of this compound, which exhibit enhanced bioavailability and pharmacological activity .

Applications De Recherche Scientifique

Chemistry: Ginsenoside F4 is used as a precursor for the synthesis of other bioactive compounds. Its unique structure allows for the development of novel chemical entities with potential therapeutic benefits.

Biology: In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.

Medicine: this compound exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: The compound is used in the development of functional foods and dietary supplements due to its health-promoting properties.

Mécanisme D'action

Ginsenoside F4 exerts its effects through various molecular targets and pathways:

Molecular Targets: this compound targets key signaling molecules such as p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB).

Pathways Involved: The compound modulates multiple signaling pathways, including the MAPK pathway, which is involved in cellular responses to stress and inflammation.

Comparaison Avec Des Composés Similaires

Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory properties.

Ginsenoside Rh2: Exhibits potent anti-tumor and immune-modulating effects.

Ginsenoside F2: Studied for its neuroprotective and anti-diabetic properties.

Propriétés

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 - 181 °C | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8258950.png)

![Benzeneacetonitrile, Alpha-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-Alpha-(1-methylethyl)-, (R)-[CAS]](/img/structure/B8259005.png)

![Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside](/img/structure/B8259010.png)